Cas no 1256346-46-9 ((2,4-Dichloro-5-isobutoxyphenyl)boronic acid)

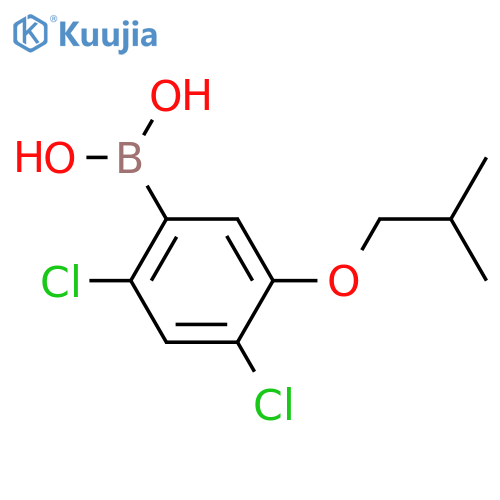

1256346-46-9 structure

商品名:(2,4-Dichloro-5-isobutoxyphenyl)boronic acid

CAS番号:1256346-46-9

MF:C10H13BCl2O3

メガワット:262.925421476364

MDL:MFCD17015753

CID:828165

PubChem ID:53216447

(2,4-Dichloro-5-isobutoxyphenyl)boronic acid 化学的及び物理的性質

名前と識別子

-

- (2,4-Dichloro-5-isobutoxyphenyl)boronic acid

- MFCD17015753

- 2,4-DICHLORO-5-(2-METHYLPROPOXY)PHENYLBORONIC ACID

- BS-19779

- AKOS015849919

- (2,4-Dichloro-5-isobutoxyphenyl)boronicacid

- CS-0175430

- 1256346-46-9

- Boronic acid, B-[2,4-dichloro-5-(2-methylpropoxy)phenyl]-

- 2,4-DICHLORO-5-ISOBUTOXYPHENYLBORONIC ACID

- [2,4-dichloro-5-(2-methylpropoxy)phenyl]boronic acid

- DTXSID50681686

-

- MDL: MFCD17015753

- インチ: InChI=1S/C10H13BCl2O3/c1-6(2)5-16-10-3-7(11(14)15)8(12)4-9(10)13/h3-4,6,14-15H,5H2,1-2H3

- InChIKey: NIDCPTZXOXJCGW-UHFFFAOYSA-N

- ほほえんだ: CC(C)COC1=C(C=C(C(=C1)B(O)O)Cl)Cl

計算された属性

- せいみつぶんしりょう: 262.03300

- どういたいしつりょう: 262.0334798g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 216

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.7Ų

じっけんとくせい

- PSA: 49.69000

- LogP: 1.70800

(2,4-Dichloro-5-isobutoxyphenyl)boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM136645-5g |

(2,4-Dichloro-5-isobutoxyphenyl)boronic acid |

1256346-46-9 | 95% | 5g |

$573 | 2023-02-03 | |

| Fluorochem | 228603-1g |

2,4-Dichloro-5-isobutoxyphenyl)boronic acid |

1256346-46-9 | 95% | 1g |

£200.00 | 2022-02-28 | |

| Matrix Scientific | 095656-250mg |

(2,4-Dichloro-5-isobutoxyphenyl)boronic acid, 95+% |

1256346-46-9 | 95+% | 250mg |

$591.00 | 2023-09-10 | |

| Matrix Scientific | 095656-1g |

(2,4-Dichloro-5-isobutoxyphenyl)boronic acid, 95+% |

1256346-46-9 | 95+% | 1g |

$1311.00 | 2023-09-10 | |

| TRC | D434953-1g |

2,4-Dichloro-5-isobutoxyphenylboronic acid |

1256346-46-9 | 1g |

$333.00 | 2023-05-18 | ||

| abcr | AB309403-5 g |

2,4-Dichloro-5-isobutoxyphenylboronic acid; 95% |

1256346-46-9 | 5g |

€858.00 | 2023-04-26 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0500-5G |

(2,4-dichloro-5-isobutoxyphenyl)boronic acid |

1256346-46-9 | 95% | 5g |

¥ 2,745.00 | 2023-03-31 | |

| Fluorochem | 228603-5g |

2,4-Dichloro-5-isobutoxyphenyl)boronic acid |

1256346-46-9 | 95% | 5g |

£600.00 | 2022-02-28 | |

| A2B Chem LLC | AA30978-5g |

2,4-Dichloro-5-isobutoxyphenylboronic acid |

1256346-46-9 | 95% | 5g |

$532.00 | 2024-04-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0500-1g |

(2,4-dichloro-5-isobutoxyphenyl)boronic acid |

1256346-46-9 | 95% | 1g |

¥911.0 | 2024-04-25 |

(2,4-Dichloro-5-isobutoxyphenyl)boronic acid 関連文献

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

2. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

1256346-46-9 ((2,4-Dichloro-5-isobutoxyphenyl)boronic acid) 関連製品

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1256346-46-9)(2,4-Dichloro-5-isobutoxyphenyl)boronic acid

清らかである:99%

はかる:5.0g

価格 ($):344.0